molecular formula C30H46NNaO7P B12414273 Fosinopril-d5 (sodium)

Fosinopril-d5 (sodium)

Cat. No.: B12414273
M. Wt: 591.7 g/mol
InChI Key: NIDZYXQFQSHBTG-JAFRFSFDSA-N
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Description

Fosinopril-d5 (sodium) is a deuterated form of fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat, which inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fosinopril-d5 (sodium) involves the incorporation of deuterium atoms into the fosinopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve the esterification of a phosphinic acid derivative with a deuterated alcohol, followed by the formation of the sodium salt .

Industrial Production Methods

Industrial production of fosinopril-d5 (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials and solvents is crucial to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Fosinopril-d5 (sodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacokinetic Studies

Fosinopril-d5 is used extensively in pharmacokinetic research to understand the absorption, distribution, metabolism, and excretion (ADME) of fosinopril. The deuterium labeling improves the sensitivity and accuracy of detection methods such as mass spectrometry.

  • Bioavailability Assessment : Studies have shown that the bioavailability of fosinopril can be affected by its formulation and route of administration. Fosinopril-d5 provides a reliable means to quantify the active metabolite, fosinoprilat, in plasma and urine samples, allowing researchers to assess how different formulations impact drug absorption .
  • Metabolic Pathway Elucidation : The metabolic pathways of fosinopril can be traced using fosinopril-d5, providing insights into how the drug is processed in the body. For instance, research indicates that fosinopril is hydrolyzed to its active form, fosinoprilat, which then exerts its pharmacological effects by inhibiting ACE .

Drug Interaction Studies

Fosinopril-d5 is instrumental in studying potential drug-drug interactions. By using this labeled compound, researchers can evaluate how concurrent medications may affect the metabolism and efficacy of fosinopril.

  • Impact on Efficacy : Investigations into how other drugs influence the pharmacodynamics of fosinopril can lead to better therapeutic strategies for managing hypertension and heart failure .
  • Safety Profiles : Understanding interactions through studies involving fosinopril-d5 helps in assessing safety profiles when multiple medications are administered simultaneously .

Clinical Research

Fosinopril-d5 has applications in clinical trials aimed at evaluating new therapeutic strategies involving ACE inhibitors.

  • Comparative Efficacy Trials : Researchers can utilize fosinopril-d5 to compare the efficacy of different ACE inhibitors or combinations thereof. This helps in determining optimal treatment regimens for patients with varying degrees of hypertension or heart failure .
  • Longitudinal Studies : In chronic conditions like heart failure or diabetes-related nephropathy, long-term studies using fosinopril-d5 can help track changes in drug effectiveness over time .

Case Studies and Research Findings

Several case studies highlight the utility of fosinopril-d5:

  • Study on Hypertensive Patients : A clinical study demonstrated that patients treated with fosinopril showed significant reductions in blood pressure compared to those receiving placebo treatments. The use of fosinopril-d5 allowed for precise measurement of drug levels over time .
  • Renal Disease Progression : Research has shown that fosinopril can slow the progression of renal disease in hypertensive individuals with diabetes. Using fosinopril-d5 facilitated a deeper understanding of its protective mechanisms against renal damage .

Mechanism of Action

Fosinopril-d5 (sodium) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The active form, fosinoprilat, binds to the active site of ACE, blocking its activity. This results in decreased levels of angiotensin II and aldosterone, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fosinopril-d5 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other ACE inhibitors, fosinopril is a phosphonate-containing prodrug, which offers distinct pharmacological advantages .

Properties

Molecular Formula

C30H46NNaO7P

Molecular Weight

591.7 g/mol

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D;

InChI Key

NIDZYXQFQSHBTG-JAFRFSFDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H].[Na]

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3.[Na]

Origin of Product

United States

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